METHYL 2-[(3-ETHOXY-1,1,1-TRIFLUORO-3-OXO-2-PENTANAMIDOPROPAN-2-YL)AMINO]-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXYLATE
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Overview
Description
METHYL 2-[(3-ETHOXY-1,1,1-TRIFLUORO-3-OXO-2-PENTANAMIDOPROPAN-2-YL)AMINO]-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, multiple functional groups, and fluorinated carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[(3-ETHOXY-1,1,1-TRIFLUORO-3-OXO-2-PENTANAMIDOPROPAN-2-YL)AMINO]-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the ethyl and methyl groups through alkylation reactions. The trifluoroethylamine moiety can be introduced via nucleophilic substitution reactions, while the ethoxycarbonyl and pentanoylamino groups are added through esterification and amidation reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[(3-ETHOXY-1,1,1-TRIFLUORO-3-OXO-2-PENTANAMIDOPROPAN-2-YL)AMINO]-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The ethoxycarbonyl and pentanoylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the carbonyl groups may produce the corresponding alcohols.
Scientific Research Applications
METHYL 2-[(3-ETHOXY-1,1,1-TRIFLUORO-3-OXO-2-PENTANAMIDOPROPAN-2-YL)AMINO]-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development.
Industry: It can be used in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of METHYL 2-[(3-ETHOXY-1,1,1-TRIFLUORO-3-OXO-2-PENTANAMIDOPROPAN-2-YL)AMINO]-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-amino-5-ethyl-3-thiophenecarboxylate: Shares the thiophene ring and some functional groups but lacks the trifluoroethylamine moiety.
Ethyl 2-{[1-(ethoxycarbonyl)-2,2,2-trifluoro-1-(pentanoylamino)ethyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
METHYL 2-[(3-ETHOXY-1,1,1-TRIFLUORO-3-OXO-2-PENTANAMIDOPROPAN-2-YL)AMINO]-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXYLATE is unique due to the presence of the trifluoroethylamine moiety, which imparts distinct chemical and biological properties. This fluorinated group enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications.
Properties
Molecular Formula |
C19H27F3N2O5S |
---|---|
Molecular Weight |
452.5g/mol |
IUPAC Name |
methyl 2-[[3-ethoxy-1,1,1-trifluoro-3-oxo-2-(pentanoylamino)propan-2-yl]amino]-4-ethyl-5-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C19H27F3N2O5S/c1-6-9-10-13(25)23-18(19(20,21)22,17(27)29-8-3)24-15-14(16(26)28-5)12(7-2)11(4)30-15/h24H,6-10H2,1-5H3,(H,23,25) |
InChI Key |
TWVYFELXQPCVIW-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC(C(=O)OCC)(C(F)(F)F)NC1=C(C(=C(S1)C)CC)C(=O)OC |
Canonical SMILES |
CCCCC(=O)NC(C(=O)OCC)(C(F)(F)F)NC1=C(C(=C(S1)C)CC)C(=O)OC |
Origin of Product |
United States |
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